11-Oxomogroside IIA2

CAS No.:

Cat. No.: VC17947661

Molecular Formula: C42H70O14

Molecular Weight: 799.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C42H70O14 |

|---|---|

| Molecular Weight | 799.0 g/mol |

| IUPAC Name | (3S,8R,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

| Standard InChI | InChI=1S/C42H70O14/c1-20(9-13-27(44)39(4,5)52)21-15-16-40(6)26-12-10-22-23(42(26,8)28(45)17-41(21,40)7)11-14-29(38(22,2)3)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-27,29-37,43-44,46-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26-,27-,29+,30-,31-,32+,33+,34-,35-,36-,37+,40+,41-,42+/m1/s1 |

| Standard InChI Key | HDNXQUYFKKXCTG-BQDAFXFRSA-N |

| Isomeric SMILES | C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC(=O)[C@@]3([C@@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)C)C |

| Canonical SMILES | CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

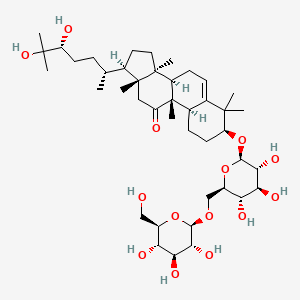

11-Oxomogroside IIA2, systematically named 19-Norlanost-5-en-11-one, 3-[(6-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-24,25-dihydroxy-9-methyl-, (3β,9β,10α,24R)-, belongs to the cucurbitane-type triterpenoid glycosides . Its structure comprises a norlanostane skeleton with an oxo group at C-11 and two glucopyranosyl units attached via β-glycosidic bonds (Figure 1). The compound’s CAS registry number (2170761-37-0) and molecular weight (799.01 g/mol) are critical identifiers in chemical databases .

Table 1: Physicochemical Properties of 11-Oxomogroside IIA2

| Property | Value |

|---|---|

| Molecular Formula | C₄₂H₇₀O₁₄ |

| Molar Mass | 799.01 g/mol |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) |

| Boiling Point | 914.7 ± 65.0 °C (Predicted) |

| pKa | 12.88 ± 0.70 (Predicted) |

| Appearance | White powder |

| Storage Conditions | 2–8°C |

The predicted density and boiling point derive from computational models, reflecting its non-volatile, polar nature . The high pKa value (12.88) suggests weak acidity, likely due to hydroxyl groups on the sugar moieties .

Biosynthesis and Post-Ripening Modifications

Glycosylation Pathways in Siraitia grosvenorii

11-Oxomogroside IIA2 originates from the enzymatic glycosylation of precursor mogrosides during fruit maturation. The enzyme UGT94-289-3, a uridine diphosphate-dependent glycosyltransferase, catalyzes the stepwise addition of glucose units to mogroside aglycones . For instance, mogroside IIE (C₄₂H₇₂O₁₄) undergoes oxidation at C-11 to form 11-oxo-mogroside II, which is subsequently glycosylated to yield 11-Oxomogroside IIA2 .

Table 2: Impact of Post-Ripening Temperature on Mogroside Content

| Temperature | Mogroside V (μg/g) | Mogroside VI (μg/g) | 11-Oxomogroside VI (μg/g) |

|---|---|---|---|

| −80°C | 2959.34 ± 222.72 | 24.21 ± 2.45 | ND |

| 35°C | 3593.92 ± 191.57 | 49.3 ± 2.1 | 5.68 ± 0.26 |

Post-ripening at 35°C for two weeks maximizes the conversion of bitter mogrosides (e.g., IIE, III) into sweeter derivatives, with mogroside V increasing by 80% and 11-Oxomogroside IIA2 precursors becoming detectable . This thermoregulated process underscores the importance of industrial post-harvest handling in optimizing sweetness.

Analytical Characterization and Detection

Mass Spectrometry and Fragmentation Patterns

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) reveals distinct fragmentation pathways for 11-Oxomogroside IIA2. The deprotonated molecular ion [M−H]⁻ at m/z 797.4689 fragments into characteristic daughter ions, including m/z 635.4147 (loss of a hexose unit) and m/z 161.0454 (glucose fragment) . These patterns aid in differentiating it from isomers like mogroside IIA1 and IIE .

Chromatographic Behavior

In reverse-phase HPLC, 11-Oxomogroside IIA2 elutes at 11.443 minutes under gradient conditions, with a retention time marginally shorter than its non-oxidized counterpart, mogroside IIE (11.209 minutes) . This slight hydrophilicity arises from the C-11 oxo group, which enhances hydrogen bonding with the stationary phase.

Biological and Industrial Significance

Sweetening Properties

While 11-Oxomogroside IIA2 itself is less sweet than mogroside V (300× sucrose equivalence), its presence correlates with reduced bitterness in Luo Han Guo extracts . The oxidation at C-11 mitigates the astringent aftertaste associated with mogroside IIE, making it a valuable intermediate in natural sweetener production.

Challenges and Future Directions

Synthesis and Scalability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume